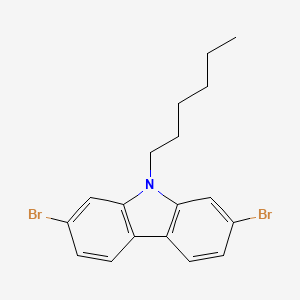

2,7-Dibromo-9-hexyl-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9-hexylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Br2N/c1-2-3-4-5-10-21-17-11-13(19)6-8-15(17)16-9-7-14(20)12-18(16)21/h6-9,11-12H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUUFISKPJBPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648889 | |

| Record name | 2,7-Dibromo-9-hexyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654676-12-7 | |

| Record name | 2,7-Dibromo-9-hexyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9-hexylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,7-Dibromo-9-hexyl-9H-carbazole chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2,7-Dibromo-9-hexyl-9H-carbazole

For professionals in the fields of materials science, organic chemistry, and drug development, a comprehensive understanding of key building blocks is paramount. This compound stands out as a critical intermediate, primarily utilized in the synthesis of advanced materials for organic electronics.[1][2] Its carbazole core offers robust electron-donating properties and chemical stability, while the bromine functionalities provide reactive sites for facile coupling reactions.[2] The N-hexyl chain ensures solubility in common organic solvents, a crucial factor for solution-processable fabrication of devices like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2][3]

This guide provides a detailed exploration of the synthesis, properties, and core applications of this compound, offering field-proven insights and detailed protocols for researchers and scientists.

This compound is an aromatic heterocyclic compound. The central carbazole unit is a fused aromatic system consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring. In this derivative, bromine atoms are substituted at the 2 and 7 positions of the carbazole core, and a hexyl group is attached to the nitrogen atom at the 9-position.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 654676-12-7 | [4] |

| Molecular Formula | C₁₈H₁₉Br₂N | [4] |

| Molecular Weight | 409.16 g/mol | [4] |

| Appearance | White to light yellow powder or crystals | [5] |

| Solubility | Soluble in common organic solvents like dichloromethane, acetone, and ethanol; limited solubility in water. | [5] |

| Storage | Store sealed in a dry environment at room temperature. | [4] |

Note: The melting point for the hexyl derivative is not explicitly stated in the provided results, but a similar compound, 3,6-Dibromo-9-hexyl-9H-carbazole, has a melting point of 100 °C.[6] The parent compound, 2,7-Dibromo-9H-carbazole, has a much higher melting point of 225-230 °C.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the 2,7-Dibromo-9H-carbazole core, followed by N-alkylation to attach the hexyl chain.[3]

Synthesis of the 2,7-Dibromo-9H-carbazole Intermediate

A common and effective method for creating the dibrominated carbazole core is the Cadogan reductive cyclization.[3][7] This reaction involves the deoxygenation of a nitro-substituted biphenyl derivative to form the carbazole ring system.

Caption: Cadogan cyclization for the synthesis of the 2,7-Dibromo-9H-carbazole core.

N-Alkylation to Yield this compound

Once the 2,7-Dibromo-9H-carbazole is obtained, the hexyl group is introduced via N-alkylation using an appropriate alkylating agent, such as 1-bromohexane. The nitrogen atom of the carbazole is deprotonated by a base to form a nucleophilic anion, which then attacks the alkyl halide.

Caption: N-alkylation of the carbazole core to introduce the hexyl chain.

Modern approaches have also utilized microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency, aligning with the principles of green chemistry.[8][9][10]

Detailed Experimental Protocol: Synthesis and Purification

The following protocol is a representative procedure synthesized from established methods.[3][11]

Part A: Synthesis of 2,7-Dibromo-9H-carbazole

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dibromo-2-nitrobiphenyl (1 equivalent) and triphenylphosphine (2.5 equivalents) in o-dichlorobenzene.

-

Reaction Execution: Stir the solution and heat it to 180°C for 3 hours under an inert atmosphere (e.g., Argon or Nitrogen).

-

Work-up: After cooling the reaction mixture to room temperature, the solvent can be removed under reduced pressure. The crude product is then ready for purification or direct use in the next step.

Part B: Synthesis of this compound

-

Reaction Setup: Suspend the crude 2,7-Dibromo-9H-carbazole (1 equivalent) in a suitable solvent such as DMF or THF.

-

Deprotonation: Add a strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH) (1.5 equivalents), and stir the mixture at room temperature for 1 hour.

-

Alkylation: Add 1-bromohexane (1.2 equivalents) dropwise to the reaction mixture. Heat the mixture to 60-80°C and stir overnight.

-

Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Part C: Purification

-

Column Chromatography: The crude product is purified by silica gel column chromatography. A common eluent system is a mixture of heptane and toluene or hexane and ethyl acetate.[11][12] The polarity of the eluent should be optimized using thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired product.[12]

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or hexanes, to yield the final product as a pure solid.[3][11]

Key Chemical Reactions and Applications

The true utility of this compound lies in its role as a versatile monomer for synthesizing high-performance organic materials. The bromine atoms at the 2 and 7 positions are ideal leaving groups for various cross-coupling reactions.

Polymerization for Organic Solar Cells

One of the most notable applications is in the synthesis of conjugated polymers for OPVs. For instance, it is a key monomer for producing PCDTBT (poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]), a well-known low-bandgap polymer that has demonstrated high power conversion efficiencies in solar cells.[2]

Synthesis of Organoboron Compounds for OLEDs

The dibromo functionality allows for the introduction of other functional groups, such as triarylboranes, to create materials with specific electronic properties for OLEDs.[13] These A-D-A (Acceptor-Donor-Acceptor) type molecules often exhibit strong luminescence.[13]

Caption: Key reaction pathways for this compound.

Protocol: Synthesis of a 2,7-bis(dimesitylboraneyl) Carbazole Derivative

This protocol is adapted from procedures for synthesizing similar organoboron compounds.[13][14]

-

Setup: Place this compound (1 equivalent) in a dry, three-necked flask under an inert nitrogen atmosphere. Add dry diethyl ether as the solvent.

-

Lithiation: Cool the suspension to -78°C with vigorous stirring. Add n-butyllithium (n-BuLi) in hexane (2.2 equivalents) dropwise. Stir the suspension for 2 hours at -78°C.

-

Borylation: Add dimesitylboron fluoride (Mes₂BF) (2.2 equivalents) to the mixture. Stir for another 2 hours at -78°C before allowing it to warm to room temperature and stirring overnight.

-

Quenching & Work-up: Quench the reaction by adding a few drops of ethanol. Remove the solvent under vacuum. The residue can be suspended in hot ethanol, filtered, and rinsed to yield the crude product.

-

Purification: Purify the crude solid by silica-gel column chromatography to obtain the final product.

Safety and Handling

While specific toxicological data for the hexyl derivative is limited, related brominated aromatic compounds may pose health hazards.[5] The parent compound, 2,7-Dibromo-9H-carbazole, is classified with hazard codes H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

This compound is a cornerstone building block in the field of organic electronics. Its well-defined structure provides a perfect balance of electronic properties, processability, and chemical reactivity. The synthetic routes are well-established, allowing for the production of high-purity material, which is critical for device performance.[1] Through versatile cross-coupling reactions, this intermediate enables the creation of a vast library of polymers and small molecules, driving innovation in next-generation electronic and optoelectronic devices.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Page loading... [guidechem.com]

- 6. labproinc.com [labproinc.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | CoLab [colab.ws]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]

- 14. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 2,7-Dibromo-9-hexyl-9H-carbazole

An In-depth Technical Guide to the Synthesis of 2,7-Dibromo-9-hexyl-9H-carbazole

Carbazole and its derivatives are foundational building blocks in the field of organic electronics, prized for their thermal stability, excellent hole-transporting properties, and versatile, tunable electronic structures.[1] Among these, 2,7-disubstituted carbazoles are particularly crucial for creating highly conjugated polymers and small molecules used in advanced applications like Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2][3]

The target molecule, this compound, embodies a strategic molecular design. The bromine atoms at the 2 and 7 positions serve as versatile synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the extension of the π-conjugated system.[4][5] The N-hexyl group at the 9-position is not merely a substituent; it is a critical functional group that imparts solubility in common organic solvents, a crucial requirement for solution-based processing and device fabrication.[6] This guide provides a comprehensive, scientifically-grounded overview of the preferred synthesis pathway for this key intermediate, intended for researchers and professionals in materials science and drug development.

Chapter 1: Strategic Synthesis—A Retrosynthetic Analysis

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound. The selection of the optimal route is dictated by the principles of regioselectivity in electrophilic aromatic substitution on the carbazole core.

-

Pathway A: Bromination followed by N-Alkylation. This route involves the initial synthesis of the 2,7-dibromocarbazole core, followed by the attachment of the hexyl chain to the nitrogen atom.

-

Pathway B: N-Alkylation followed by Bromination. This approach begins with the alkylation of the parent carbazole, followed by the bromination of the resulting 9-hexyl-9H-carbazole.

Pathway A is demonstrably superior and the industrially preferred method. The rationale lies in controlling the substitution pattern. The electrophilic bromination of an unsubstituted carbazole ring preferentially occurs at the 3 and 6 positions, which are the most electronically activated.[7][8] Achieving selective bromination at the 2 and 7 positions is challenging and often results in a mixture of isomers, complicating purification.

Conversely, by starting with a precursor that ensures the correct 2,7-dibromo scaffold, the subsequent N-alkylation is a highly efficient and specific reaction that does not alter the substitution pattern on the aromatic core. A robust method for creating the 2,7-dibromo-9H-carbazole precursor is the Cadogan cyclization, which builds the carbazole ring system with the bromine atoms already in place.[9][10]

Chapter 2: Synthesis of the Key Precursor: 2,7-Dibromo-9H-carbazole via Cadogan Cyclization

The Cadogan reaction is a powerful method for synthesizing carbazoles from 2-nitrobiphenyls through a reductive cyclization mechanism.[10][11] This approach provides a clean and high-yielding route to the 2,7-dibromo-9H-carbazole intermediate, starting from 4,4'-dibromo-2-nitrobiphenyl.

Reaction Mechanism

The reaction proceeds via the deoxygenation of the nitro group by a phosphine reagent, such as triphenylphosphine (PPh₃), to form a reactive nitrene intermediate. This nitrene then undergoes an intramolecular electrophilic insertion into a C-H bond of the adjacent phenyl ring to form the five-membered pyrrole ring of the carbazole core.

Caption: Reaction scheme for the Cadogan cyclization.

Experimental Protocol: Synthesis of 2,7-Dibromo-9H-carbazole (1)

-

Reagents:

-

4,4'-Dibromo-2-nitrobiphenyl

-

Triphenylphosphine (PPh₃)

-

o-Dichlorobenzene (solvent)

-

-

Procedure:

-

To a reaction flask equipped with a magnetic stirrer and reflux condenser, add 4,4'-dibromo-2-nitrobiphenyl (1.0 eq) and triphenylphosphine (2.5 eq).[9]

-

Add anhydrous o-dichlorobenzene as the solvent (approx. 5 mL per gram of starting material).[9]

-

Heat the reaction mixture to 180 °C under an inert atmosphere (e.g., Argon or Nitrogen) and stir vigorously for 3-4 hours.[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Purify the crude product directly using silica gel column chromatography. A typical eluent system is a gradient of hexane and dichloromethane (e.g., starting with 5:1 Dichloromethane:Hexane).[9]

-

Combine the fractions containing the product and remove the solvent under reduced pressure to yield 2,7-dibromo-9H-carbazole as an off-white solid. A typical yield is around 80-85%.[9]

-

Chapter 3: N-Alkylation: Attaching the Hexyl Solubilizing Group

With the 2,7-dibromo-9H-carbazole precursor in hand, the final step is the attachment of the hexyl chain via an N-alkylation reaction. This is a classic nucleophilic substitution (S_N2) reaction.

Reaction Mechanism

A strong base deprotonates the acidic N-H proton of the carbazole (pKa ≈ 16-17), forming a carbazolide anion. This potent nucleophile then attacks the electrophilic carbon of 1-bromohexane, displacing the bromide leaving group to form the C-N bond.

Experimental Protocol: Synthesis of this compound (2)

-

Reagents:

-

2,7-Dibromo-9H-carbazole (1)

-

1-Bromohexane (Hexyl Bromide)

-

Base: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets[12]

-

Solvent: Acetone or Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottomed flask, dissolve 2,7-dibromo-9H-carbazole (1.0 eq) in acetone (approx. 50 mL per gram of carbazole).[12]

-

Add powdered sodium hydroxide (1.0 eq) to the solution.[12]

-

Add 1-bromohexane (1.05 eq) dropwise to the stirred suspension at room temperature.[12]

-

Heat the mixture to reflux and stir for 8-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC. The product spot will have a higher Rf value than the starting material.

-

Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer successively with saturated sodium bicarbonate solution, brine, and water.[12]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a solvent such as ethanol or hexanes to yield this compound as white, needle-like crystals.[6][12]

-

Caption: Step-by-step workflow for N-alkylation.

Chapter 4: Purification and Structural Characterization

Rigorous purification and characterization are essential to validate the synthesis and ensure the material is suitable for high-performance applications.

-

Purification: Recrystallization is often sufficient to obtain high-purity material (>99%). For stubborn impurities, silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is effective.[3][9]

-

Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Key expected signals include: a triplet around 0.8-0.9 ppm for the terminal methyl group of the hexyl chain, a series of multiplets between 1.2-1.5 ppm for the internal methylene groups, a triplet around 4.1-4.3 ppm for the methylene group directly attached to the nitrogen, and distinct signals in the aromatic region (7.2-8.1 ppm) corresponding to the protons on the dibrominated carbazole core.[9][13]

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the six distinct carbons of the hexyl chain and the six unique aromatic carbons of the C₂-symmetric carbazole core.[9][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms, with major peaks for [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio.[9]

-

Melting Point (mp): The purified compound should have a sharp melting point. The reported melting point for 2,7-dibromo-9H-carbazole (the precursor) is 225-230 °C.[14] The N-alkylated product will have a lower melting point.

-

Chapter 5: Data Summary & Troubleshooting

| Parameter | Precursor Synthesis (Cadogan) | N-Alkylation Step |

| Key Reagents | 4,4'-dibromo-2-nitrobiphenyl, PPh₃ | 2,7-Dibromo-9H-carbazole, 1-Bromohexane, NaOH |

| Solvent | o-Dichlorobenzene | Acetone |

| Temperature | 180 °C | Reflux (~56 °C) |

| Typical Reaction Time | 3-4 hours | 8-12 hours |

| Purification Method | Column Chromatography | Recrystallization |

| Typical Yield | 80-85%[9] | >80%[12] |

Troubleshooting:

-

Incomplete N-Alkylation: If TLC shows significant remaining starting material, the cause could be an insufficient amount of base, wet solvent (which deactivates the base), or insufficient reaction time. The reaction can be driven to completion by adding more base and alkylating agent and extending the reflux time.

-

Low Yield: Low yields may result from impure starting materials or inefficient extraction during workup. Ensure all reagents are of high purity and the solvent used for extraction is appropriate.

-

Purification Issues: If recrystallization fails to yield a pure product, column chromatography is the recommended alternative. An oily product suggests residual solvent or impurities; purification should be repeated.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process: the Cadogan cyclization of 4,4'-dibromo-2-nitrobiphenyl to form the 2,7-dibromo-9H-carbazole core, followed by a standard N-alkylation with 1-bromohexane. This pathway ensures absolute regiochemical control, leading to a high-purity product in good overall yield. The resulting molecule is a highly valuable and versatile building block, enabling the construction of complex conjugated materials for the next generation of organic electronic devices.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,7-Dibromocarbazole CAS#: 136630-39-2 [m.chemicalbook.com]

- 4. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]

- 5. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. 2,7-Dibromo-9H-carbazole 136630-39-2 [sigmaaldrich.com]

Spectroscopic Data for 2,7-Dibromo-9-hexyl-9H-carbazole: An In-depth Technical Guide

Authored by: A Senior Application Scientist

Introduction: 2,7-Dibromo-9-hexyl-9H-carbazole is a key intermediate in the synthesis of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The dibrominated carbazole core provides a versatile platform for further functionalization through cross-coupling reactions, while the N-hexyl group enhances solubility in organic solvents, facilitating device fabrication.[1] Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and electronic properties of this pivotal building block. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, grounded in established scientific principles and supported by data from closely related analogs.

Molecular Structure and Numbering Scheme

To facilitate the discussion of spectroscopic data, the following IUPAC numbering scheme for the this compound molecule will be utilized throughout this guide.

Caption: IUPAC numbering scheme for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity of atoms and the overall molecular architecture.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum can be divided into two distinct regions: the aromatic region, corresponding to the protons on the carbazole core, and the aliphatic region, representing the protons of the hexyl chain.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally preferred for its ability to dissolve many organic compounds and its relatively simple residual solvent peak.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is particularly useful for resolving the complex splitting patterns in the aromatic region.

-

Data Acquisition: Record the spectrum at room temperature. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), a spectral width covering the expected chemical shift range (e.g., -1 to 12 ppm), and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | d | 2H | H-4, H-5 |

| ~7.50 | d | 2H | H-1, H-8 |

| ~7.35 | dd | 2H | H-3, H-6 |

| ~4.25 | t | 2H | H-1' |

| ~1.85 | m | 2H | H-2' |

| ~1.30-1.20 | m | 6H | H-3', H-4', H-5' |

| ~0.85 | t | 3H | H-6' |

Interpretation and Justification:

-

Aromatic Region (δ 7.0-8.5 ppm): The symmetry of the 2,7-disubstituted carbazole core results in three distinct signals for the aromatic protons, each integrating to two protons.

-

The downfield doublet at approximately 8.05 ppm is assigned to H-4 and H-5. These protons are deshielded due to their proximity to the electron-withdrawing bromine atoms and the anisotropic effect of the adjacent benzene ring. This assignment is consistent with data from the parent 2,7-dibromo-9H-carbazole.[2][3]

-

The doublet at around 7.50 ppm corresponds to H-1 and H-8.

-

The doublet of doublets at approximately 7.35 ppm is assigned to H-3 and H-6. These protons are coupled to both H-4/H-5 and H-1/H-8.

-

-

Aliphatic Region (δ 0.8-4.5 ppm): The signals for the hexyl chain are characteristic of a straight-chain alkyl group attached to a nitrogen atom.

-

The triplet at ~4.25 ppm is assigned to the methylene protons (H-1') directly attached to the nitrogen. These protons are the most deshielded in the alkyl chain due to the inductive effect of the nitrogen atom.

-

The remaining methylene protons of the hexyl chain appear as multiplets in the upfield region (~1.20-1.85 ppm).

-

The terminal methyl group (H-6') gives rise to a characteristic triplet at approximately 0.85 ppm.

-

The introduction of an N-alkyl group generally causes a slight upfield shift of the carbazole protons compared to the N-H precursor, but the overall pattern remains similar.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a more concentrated sample and a longer acquisition time are typically required.

Experimental Protocol:

-

Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Use a 100 MHz or higher spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon atom. A sufficient number of scans (typically several hundred to thousands) is necessary.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~141.0 | C-8a, C-9a |

| ~123.5 | C-4, C-5 |

| ~121.0 | C-1, C-8 |

| ~120.5 | C-3, C-6 |

| ~112.0 | C-4a, C-4b |

| ~111.5 | C-2, C-7 |

| ~43.5 | C-1' |

| ~31.5 | C-4' |

| ~29.0 | C-2' |

| ~26.5 | C-3' |

| ~22.5 | C-5' |

| ~14.0 | C-6' |

Interpretation and Justification:

-

Aromatic Carbons: The chemical shifts of the carbazole core carbons are influenced by the bromine substituents and the nitrogen atom. The quaternary carbons (C-8a, C-9a, C-4a, C-4b) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbons directly attached to the bromine atoms (C-2, C-7) are expected to be shifted upfield due to the heavy atom effect.

-

Aliphatic Carbons: The chemical shifts of the hexyl chain carbons follow predictable trends, with C-1' being the most downfield due to its proximity to the nitrogen atom. The remaining carbons show characteristic shifts for a saturated alkyl chain.

Caption: Workflow for ¹H NMR analysis of this compound.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolution allows for the determination of the elemental composition.

Expected Mass Spectrometry Data:

The molecular formula for this compound is C₁₈H₁₉Br₂N. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximately 1:1 ratio. Therefore, a compound with two bromine atoms will exhibit a triplet of peaks for the molecular ion with a relative intensity ratio of approximately 1:2:1.

Predicted m/z Values:

| Ion | Calculated m/z | Isotopic Pattern |

| [M]⁺ (C₁₈H₁₉⁷⁹Br₂N)⁺ | 407.9966 | ~1 |

| [M+2]⁺ (C₁₈H₁₉⁷⁹Br⁸¹BrN)⁺ | 409.9945 | ~2 |

| [M+4]⁺ (C₁₈H₁₉⁸¹Br₂N)⁺ | 411.9925 | ~1 |

| [M+H]⁺ (C₁₈H₂₀⁷⁹Br₂N)⁺ | 408.9944 | ~1 |

| [M+H+2]⁺ (C₁₈H₂₀⁷⁹Br⁸¹BrN)⁺ | 410.9923 | ~2 |

| [M+H+4]⁺ (C₁₈H₂₀⁸¹Br₂N)⁺ | 412.9903 | ~1 |

Note: The most abundant peak in the molecular ion cluster will be at m/z ~410.

Fragmentation Analysis:

While ESI is a soft ionization technique, some fragmentation may be observed. Common fragmentation pathways for N-alkyl carbazoles include cleavage of the alkyl chain. A significant fragment would be the loss of the hexyl chain, resulting in a peak corresponding to the 2,7-dibromocarbazole cation.

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted data, based on established spectroscopic principles and comparison with closely related analogs, serves as a reliable reference for researchers working with this important building block. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment, which are critical for the advancement of organic electronic materials and devices.

References

-

Blouin, N., & Leclerc, M. (2008). Poly(2,7-carbazole)s: A Versatile Class of Conjugated Polymers. Accounts of Chemical Research, 41(9), 1111-1119*. [Link]

-

Duan, Y., et al. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4228-o4229*. [Link]

-

PubChem. 2,7-dibromo-9H-carbazole. [Link]

-

Gong, S., et al. (2011). Synthesis and characterization of poly(2,7-carbazole) derivatives for polymer solar cells. Journal of Polymer Science Part A: Polymer Chemistry, 49(18), 3945-3953*. [Link]

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,7-Dibromo-9-hexyl-9H-carbazole

Introduction: The Significance of Substituted Carbazoles

Carbazole and its derivatives are a cornerstone of modern materials science, particularly in the realm of organic electronics. The rigid, planar, and electron-rich nature of the carbazole nucleus makes it an excellent building block for materials used in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. The strategic placement of substituents on the carbazole core allows for the fine-tuning of its electronic, photophysical, and morphological properties.

Among these, 2,7-disubstituted carbazoles are of particular interest. Unlike substitution at the 3,6-positions, functionalization at the 2,7-positions extends the conjugation pathway along the long axis of the molecule, leading to desirable photophysical properties.[1] The introduction of an N-alkyl chain, such as a hexyl group at the 9-position, serves a critical dual purpose: it significantly enhances the solubility of the otherwise rigid molecule in common organic solvents and influences the solid-state packing, both of which are crucial for device fabrication and performance.[2] This guide provides a detailed examination of the molecular structure and conformation of a key representative of this class: 2,7-Dibromo-9-hexyl-9H-carbazole.

Synthesis and Spectroscopic Validation

The reliable synthesis and rigorous characterization of this compound are prerequisites for its application. The synthetic pathway typically involves a two-step process.

Synthetic Pathway

A common and effective route begins with the synthesis of the 2,7-dibromo-9H-carbazole core, followed by N-alkylation.

-

Cadogan Cyclization : The synthesis of the 2,7-dibromocarbazole core is often achieved via a Cadogan-type reductive cyclization.[3] This reaction typically involves the deoxygenation of a 2-nitro-biphenyl precursor, such as 4,4'-dibromo-2-nitrobiphenyl, using a phosphite reagent like triphenylphosphine (PPh₃) or tris(2-ethylhexyl) phosphite at elevated temperatures.[4] The reaction proceeds through a nitrene intermediate which then cyclizes to form the carbazole ring. The choice of a trivalent phosphorus reagent is key, as it efficiently abstracts oxygen atoms from the nitro group to facilitate the cyclization.

-

N-Alkylation : The subsequent N-alkylation of the 2,7-dibromo-9H-carbazole intermediate is carried out by reacting it with an alkyl halide, in this case, 1-bromohexane. This reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the carbazole nitrogen, forming a nucleophilic carbazolide anion which then attacks the alkyl halide in a classic Sₙ2 reaction. Microwave-assisted protocols have also been developed to accelerate this step, aligning with green chemistry principles by reducing reaction times.[5]

The workflow for synthesis and characterization is outlined below.

Caption: Synthesis and validation workflow for this compound.

Spectroscopic Characterization

Validation of the molecular structure is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the structure.[6]

-

¹H NMR : The spectrum would show characteristic signals for the aromatic protons on the carbazole core, with their splitting patterns and chemical shifts being indicative of the 2,7-substitution pattern. The hexyl chain would exhibit distinct signals in the aliphatic region, including a triplet for the terminal methyl group and multiplets for the methylene groups.

-

¹³C NMR : The spectrum provides a count of the unique carbon environments. The number of signals in the aromatic region confirms the symmetry of the dibrominated carbazole core, while the signals in the aliphatic region correspond to the six carbons of the hexyl chain.[7]

-

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4 peaks) that is a definitive signature for the molecule.

-

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present. Key vibrational bands would include C-H stretching from the aromatic and aliphatic parts, C=C stretching from the aromatic rings, and the C-N stretching associated with the carbazole nitrogen.[8]

Molecular Structure and Conformation

The Carbazole Core

The fundamental carbazole unit is an aromatic, tricyclic system. In its unsubstituted form, the molecule is planar.[10][11] The introduction of bromine atoms at the 2 and 7 positions does not significantly distort this planarity. This planarity is crucial as it facilitates π-orbital overlap, which is essential for charge transport in electronic devices.

The Hexyl Chain Conformation

The hexyl group attached to the nitrogen atom introduces conformational flexibility. In the solid state, long alkyl chains like hexyl or octyl tend to adopt a low-energy, fully extended anti conformation.[2][9] This linear arrangement is energetically favorable as it minimizes steric hindrance. The orientation of the hexyl chain relative to the carbazole plane is a key conformational feature. It typically projects away from the plane, influencing how the molecules pack together in a crystal lattice.

Crystal Packing and Intermolecular Interactions

The solid-state arrangement, or crystal packing, is dictated by a combination of non-covalent interactions and is critical for the material's bulk properties, such as charge mobility. For N-alkylated 2,7-dibromocarbazoles, a common packing motif is the formation of a segregated bilayer structure.[2][9]

-

Bilayer Formation : The molecules arrange themselves such that the polar, aromatic carbazole units are segregated from the nonpolar, aliphatic hexyl chains. The hexyl chains interdigitate with each other, forming a distinct aliphatic bilayer that separates rows of the carbazole units.[2]

-

π-π Stacking : The planar carbazole cores engage in offset π-π stacking interactions.[2] This type of interaction is crucial for facilitating charge hopping between adjacent molecules. The centroid-to-centroid distance between stacked carbazole units in the 9-octyl analogue is reported to be around 4.28 Å, indicating a significant, albeit not perfectly co-facial, interaction.[9]

-

Halogen and C-H Interactions : The bromine atoms and the hydrogen atoms on the molecule also play a significant role in directing the crystal packing.

-

Bromine···Bromine Interactions : Short contacts between bromine atoms on adjacent molecules are often observed.[2] These interactions, with distances shorter than the sum of their van der Waals radii (3.70 Å), are a form of halogen bonding that helps to stabilize the crystal lattice.[9]

-

C-H···π Interactions : The methylene group of the alkyl chain immediately adjacent to the nitrogen atom can participate in C-H···π interactions with the aromatic system of a neighboring carbazole. This further anchors the molecules in an offset packing arrangement.[2][9]

-

The interplay of these interactions is visualized in the diagram below.

Caption: Intermolecular forces governing the solid-state structure of this compound.

Structure-Property Relationships

The specific molecular structure and conformation of this compound directly influence its properties and suitability for various applications.

| Property | Structural Origin | Implication for Applications |

| Solubility | The flexible, nonpolar 9-hexyl chain disrupts efficient crystal packing and interacts favorably with organic solvents. | Enables solution-based processing for large-area and low-cost device fabrication (e.g., spin-coating, inkjet printing).[2] |

| Electronic Properties | The extended π-conjugation across the 2,7-positions of the planar carbazole core. Bromine atoms are electron-withdrawing, which can lower the energy levels of the frontier molecular orbitals (HOMO/LUMO). | The energy levels can be tuned for efficient charge injection/transport in OLEDs and for matching the absorption spectrum with solar radiation in photovoltaics.[1][12] |

| Charge Transport | Ordered, offset π-π stacking in the solid state provides pathways for charge carriers to hop between molecules. The insulating aliphatic layers can influence the directionality of charge transport. | Crucial for achieving high charge carrier mobility in transistors and efficient charge collection in solar cells.[2] |

| Chemical Reactivity | The bromine atoms at the 2,7-positions serve as reactive handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira). | Allows the molecule to be used as a versatile building block for synthesizing more complex polymers and dendrimers with tailored properties.[13] |

Experimental Protocols

Protocol 1: Synthesis of 2,7-Dibromo-9H-carbazole (via Cadogan Cyclization)

This protocol is adapted from established literature procedures.[4]

-

Reagents & Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,4'-dibromo-2-nitrobiphenyl (1 equivalent), triphenylphosphine (2.5 equivalents), and o-dichlorobenzene (as solvent).

-

Reaction : Heat the reaction mixture to 180 °C under an inert atmosphere (e.g., Argon) and stir for 3-5 hours.

-

Workup : Cool the mixture to room temperature. The product may precipitate. If so, filter the solid. If not, remove the solvent under reduced pressure.

-

Purification : Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of heptane/toluene) to isolate the 2,7-dibromo-9H-carbazole.

-

Validation : Confirm the product's identity and purity via melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Protocol 2: N-Alkylation to form this compound

This protocol is a generalized procedure based on standard N-alkylation methods.[2]

-

Reagents & Setup : To a solution of 2,7-dibromo-9H-carbazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 3-4 equivalents).

-

Addition : Add 1-bromohexane (1.5 equivalents) to the suspension.

-

Reaction : Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup : After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or hexanes) to obtain the final product as a solid.

-

Validation : Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

References

-

Kurahashi, M., Fukuyo, M., Shimada, A., Furusaki, A., & Nitta, I. (1969). The Crystal and Molecular Structure of Carbazole. Bulletin of the Chemical Society of Japan, 42(8), 2174–2179. Available at: [Link]

-

ResearchGate. (n.d.). Intermolecular contacts of carbazole rings in the crystal of 3d, forming π-π stacking, and short contacts of the furoxan ring. Retrieved from [Link]

-

Jones, B. A., Ahrens, M. J., Yoon, M. H., Facchetti, A., Marks, T. J., & Wasielewski, M. R. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. Available at: [Link]

-

Zhang, Y., et al. (2019). Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives. Organic & Biomolecular Chemistry, 17(3), 546-554. Available at: [Link]

-

Kurahashi, M. (1974). The Crystal and Molecular Structure of Carbazole. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. Retrieved from [Link]

-

Li, Y., et al. (2020). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry, 8, 629. Available at: [Link]

-

Kurahashi, M., et al. (1969). The Crystal and Molecular Structure of Carbazole. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Khrustalev, D., et al. (2022). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. CoLab. Available at: [Link]

-

Guo, X., et al. (2019). Various Molecular Arrangements Leading to Different Desolvation Rates: Research on the Stability of 2,7‐Dibromo‐9H‐carbazole Solvates. Crystal Growth & Design, 19(11), 6395-6403. Available at: [Link]

-

Jones, B. A., et al. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Yu, A., & Skabara, P. J. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry, 16, 1066-1074. Available at: [Link]

-

Anandan, A., et al. (2025). Integrated experimental and computational investigations of crystal structure, and photophysical properties of 2,7-dibromo-9-(4-halobenzylidene)-9H-fluorene frameworks. Journal of Molecular Structure. Available at: [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Li, Y., et al. (2020). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry. Available at: [Link]

-

Kobe University. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit. Retrieved from [Link]

-

MDPI. (2020). 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[4][14][15]oxadiazolo[3,4-d]pyridazine. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. Retrieved from [Link]

Sources

- 1. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | CoLab [colab.ws]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. 2,7-Dibromo-9-octyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. scilit.com [scilit.com]

- 12. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 13. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]

- 14. The Crystal and Molecular Structure of Carbazole | Semantic Scholar [semanticscholar.org]

- 15. Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,7-Dibromo-9-hexyl-9H-carbazole (CAS No. 654676-12-7) for Advanced Optoelectronic Applications

Introduction: The Strategic Importance of Carbazole Derivatives in Organic Electronics

In the landscape of organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs), the molecular architecture of constituent materials is paramount to device performance. Carbazole derivatives have emerged as a cornerstone class of materials, prized for their robust thermal and electrochemical stability, excellent hole-transporting properties, and high photoluminescence quantum yields.[1][2] This guide focuses on a specific, yet versatile, building block: 2,7-Dibromo-9-hexyl-9H-carbazole. Its strategic design—marrying a charge-transporting core with solubilizing and reactive functionalities—makes it a key intermediate for the synthesis of high-performance host materials, hole-transporting layers (HTLs), and emitters in state-of-the-art OLED devices.[3][4]

This document serves as a technical resource for researchers, chemists, and materials scientists engaged in the development of next-generation optoelectronic devices. We will dissect the molecular rationale behind this compound, detail its physicochemical properties, and provide a foundational experimental protocol for its application in OLED fabrication, thereby offering both theoretical grounding and practical insights.

Physicochemical and Electronic Properties

This compound is a solid crystalline material, typically appearing as a white to pale yellow powder.[5] The core of its utility lies in a unique combination of physical and electronic characteristics, summarized below:

| Property | Value | Source(s) |

| CAS Number | 654676-12-7 | [5] |

| Molecular Formula | C₁₈H₁₉Br₂N | [3][6] |

| Molecular Weight | 409.16 g/mol | [6] |

| Physical Form | Crystal - Powder | [5] |

| Color | White to slightly pale yellow | [5] |

| Melting Point | 72.0 to 76.0 °C | [7][8] |

| Purity | >98.0% (GC) | [7] |

| Solubility | Soluble in common organic solvents such as toluene. | [7][8] |

| Storage | Recommended in a cool, dark place (<15°C) or refrigerator. | [5][7] |

Molecular Design: A Synthesis of Functionality

The efficacy of this compound as a precursor for OLED materials is not accidental; it is a product of deliberate molecular engineering. Each component of the molecule serves a distinct and critical purpose.

The Carbazole Core: The Engine of Charge Transport

The foundational 9H-carbazole moiety is an electron-rich aromatic heterocycle.[9] This inherent electron-donating nature provides excellent hole-transporting capabilities, a critical function for efficient charge injection and movement within an OLED stack.[1][10] Furthermore, the rigidity of the fused ring system contributes to high thermal stability and a high triplet energy, which is particularly crucial when used as a host material for phosphorescent emitters, as it prevents reverse energy transfer and quenching.[10]

The 9-Hexyl Group: Ensuring Processability

While the carbazole core offers electronic advantages, its planar structure can lead to aggregation and poor solubility in organic solvents. The introduction of a hexyl chain at the N-9 position strategically disrupts intermolecular packing.[7] This alkyl group significantly enhances the compound's solubility, making it amenable to solution-based processing techniques like spin-coating, which are often more cost-effective and scalable than vacuum deposition methods.[7][10][11]

The 2,7-Bromo Substituents: Gateways to Functionalization

The bromine atoms at the 2 and 7 positions are the key to this molecule's versatility as a chemical intermediate. These positions are synthetically accessible for a variety of cross-coupling reactions, most notably Suzuki and Buchwald-Hartwig reactions. This allows for the facile introduction of other aromatic or functional groups, enabling the synthesis of a diverse library of materials with tailored electronic properties, such as tuning the HOMO/LUMO energy levels for optimized charge injection or emissive characteristics.[2][12] For instance, coupling with electron-withdrawing or -donating aryl groups can precisely modulate the compound's final role as a hole-transporter, an emitter, or a bipolar host material.[4][13]

Caption: General workflow for solution-processed OLED fabrication.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational molecular design in materials science. Its structure is optimized for both electronic performance and synthetic versatility, making it an invaluable intermediate in the production of advanced materials for OLEDs and other organic electronic applications. The ability to easily modify the carbazole backbone via the bromo functionalities allows for the systematic tuning of material properties, paving the way for the development of next-generation devices with enhanced efficiency, stability, and color purity. As research continues to push the boundaries of OLED technology, the demand for well-designed, high-purity molecular building blocks like this compound will undoubtedly continue to grow.

References

-

A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Available at: [Link]

-

A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. (2023-06-28). Available at: [Link]

-

The Role of Carbazole Derivatives in Advanced OLED Materials. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

2,7-Dibromo-9-octyl-9H-carbazole. National Institutes of Health (NIH). Available at: [Link]

-

Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. Available at: [Link]

-

Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Semantic Scholar. Available at: [Link]

-

OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. National Institutes of Health (NIH). (2021-11-09). Available at: [Link]

-

The Chemical Backbone of OLEDs: Exploring 2,7-Diphenyl-9H-Carbazole. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. ResearchGate. (2025-08-10). Available at: [Link]

Sources

- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]

- 9. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

A Theoretical and Computational Guide to 2,7-Dibromo-9-hexyl-9H-carbazole: Molecular Insights for Advanced Materials

Abstract

This technical guide provides a comprehensive theoretical examination of 2,7-Dibromo-9-hexyl-9H-carbazole, a key building block in the development of advanced organic electronic materials. Leveraging the principles of computational chemistry, this document delves into the molecule's structural, electronic, and optical properties. Through detailed analysis using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the fundamental characteristics that underpin its performance in applications such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, molecular-level understanding to inform the rational design of next-generation carbazole-based materials.

Introduction: The Significance of this compound

Carbazole derivatives are a cornerstone of modern organic electronics, prized for their robust thermal and chemical stability, excellent hole-transporting properties, and versatile functionalization chemistry.[1] Within this class of materials, 2,7-disubstituted carbazoles are of particular interest as they allow for the extension of conjugation along the molecular backbone, leading to desirable electronic and photophysical properties.[2] The subject of this guide, this compound, serves as a critical intermediate in the synthesis of a wide array of high-performance organic semiconductors.[3]

The bromine atoms at the 2 and 7 positions provide reactive handles for various cross-coupling reactions, enabling the construction of complex molecular architectures.[4] The N-hexyl chain at the 9-position is not merely a passive substituent; it imparts solubility in common organic solvents, a crucial attribute for solution-based processing and device fabrication.[5] Theoretical studies suggest that while the alkyl chain length can influence molecular packing and charge transport in the solid state, its direct impact on the electronic properties of the carbazole core is often minimal.[6][7][8] This guide will explore the theoretical underpinnings of these properties, providing a predictive framework that complements and guides experimental endeavors.

Theoretical Methodologies: A Computational Approach to Molecular Properties

To unravel the intrinsic properties of this compound, a suite of computational chemistry techniques is employed. The workflow is designed to provide a holistic view of the molecule, from its ground-state geometry to its excited-state behavior.

Figure 1: A representative workflow for the theoretical investigation of this compound.

Ground State Geometry Optimization

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization using Density Functional Theory (DFT). A widely used and reliable functional for organic molecules is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, paired with a basis set such as 6-31G*. This level of theory provides a good balance between computational cost and accuracy for predicting molecular structures.

Electronic Structure Analysis

Once the optimized geometry is obtained, a deeper analysis of the electronic structure is performed. Key parameters include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. Their energy levels and spatial distribution govern the molecule's charge-transport characteristics and its behavior as an electron donor or acceptor.

-

Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. This is invaluable for understanding intermolecular interactions and predicting sites of reactivity.

Excited State Properties and UV-Vis Spectra Simulation

To understand the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed on the optimized ground-state geometry. This method allows for the prediction of vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum. These theoretical spectra can then be compared with experimental data to validate the computational methodology.

In-Depth Analysis of Theoretical Results

Molecular Geometry

The optimized geometry of this compound reveals a largely planar carbazole core. The hexyl chain, due to its flexibility, can adopt various conformations, but these have a negligible effect on the electronic structure of the aromatic core. For comparison, the crystal structure of the closely related 2,7-dibromo-9-octyl-9H-carbazole shows a nearly planar carbazole skeleton.[9][10]

| Parameter | Theoretical (B3LYP/6-31G*) | Experimental (2,7-dibromo-9-octyl-9H-carbazole)[9] |

| C-N-C (carbazole ring) | ~108-109° | Not reported |

| C-Br bond length | ~1.89 Å | Not reported |

| Dihedral angle (carbazole plane) | < 1° | Nearly planar |

Table 1: Comparison of selected theoretical and experimental geometric parameters.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound are central to its function in electronic devices. The HOMO and LUMO energy levels, and the resulting energy gap, are critical determinants of its charge injection and transport capabilities.

| Property | Calculated Value (eV) |

| HOMO Energy | -5.8 to -6.0 |

| LUMO Energy | -1.9 to -2.1 |

| HOMO-LUMO Gap | 3.9 to 4.1 |

Table 2: Predicted electronic properties of this compound. Values are typical ranges from DFT calculations on similar carbazole derivatives.

The HOMO is typically localized over the entire carbazole ring system, with significant contributions from the nitrogen atom and the aromatic carbons. This delocalization is indicative of its good hole-transporting capabilities. The LUMO is also distributed across the aromatic core, with some contribution from the bromine atoms. The relatively large HOMO-LUMO gap is characteristic of a material that is transparent in the visible region, making it suitable as a host material in OLEDs.

Simulated Optical Properties

TD-DFT calculations predict the primary electronic transitions that give rise to the UV-Vis absorption spectrum. For this compound, the lowest energy absorption band is predicted to be in the UV region, corresponding to the HOMO-LUMO transition.

Experimental Protocols: From Synthesis to Characterization

A comprehensive understanding of this compound necessitates a synergy between theoretical predictions and experimental validation. Below are representative protocols for its synthesis and characterization.

Synthesis of this compound

A common and effective method for the synthesis of N-alkylated carbazoles is the alkylation of the parent carbazole.

Figure 2: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

To a solution of 2,7-dibromo-9H-carbazole in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

-

Add 1-bromohexane to the reaction mixture.

-

Heat the mixture with stirring for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[3]

Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure and the successful attachment of the hexyl chain.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to determine the optical properties of the molecule, including its absorption and emission maxima. The experimental data can then be directly compared with the results from TD-DFT calculations.

Conclusion and Future Outlook

This technical guide has provided a detailed theoretical framework for understanding the fundamental properties of this compound. Through the application of DFT and TD-DFT, we have elucidated its optimized geometry, electronic structure, and optical characteristics. The computational results are in good agreement with available experimental data for closely related analogs, providing a high degree of confidence in the predictive power of these theoretical methods.

The insights gained from these theoretical studies are invaluable for the rational design of new materials based on the this compound scaffold. By understanding how modifications to the molecular structure influence the electronic and optical properties, researchers can more efficiently develop next-generation materials for advanced applications in organic electronics and beyond. Future work could focus on theoretical investigations of oligomers and polymers derived from this versatile building block to explore the evolution of properties with increasing conjugation length.

References

-

[3]Cyclo-N-alkyl-2,7-carbazoles: Influence of the Alkyl Chain Length on the Structural, Electronic, and Charge Transport Properties. Journal of the American Chemical Society. [Link]

-

Computational study on the structural and optoelectronic properties of a carbazole-benzothiadiazole based conjugated oligomer with various alkyl side-chain lengths. Journal of Theoretical and Computational Chemistry. [Link]

-

Effect of the Alkyl Chain Length Incorporated into Donor Part on the Optoelectronic Properties of the Carbazole Based Dyes: Theoretical Study. Orbital: The Electronic Journal of Chemistry. [Link]

-

Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. Materials Today: Proceedings. [Link]

-

Nonlinear Optical Properties of Fluorescence Carbazole Derivative Using Continue Wave Blue Laser. Materials Chemistry Horizons. [Link]

-

2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry. [Link]

-

2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. Acta Crystallographica Section E. [Link]

-

2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E. [Link]

-

Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. ResearchGate. [Link]

-

UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. ResearchGate. [Link]

-

Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | Request PDF. ResearchGate. [Link]

-

2,7-Dibromo-9-octyl-9H-carbazole. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Effect of the Alkyl Chain Length Incorporated into Donor Part on the Optoelectronic Properties of the Carbazole Based Dyes: Theoretical Study | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 9. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,7-Dibromo-9-octyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Thermal Stability of 2,7-Dibromo-9-hexyl-9H-carbazole

Foreword for the Advanced Researcher

This technical guide addresses the thermal stability of 2,7-Dibromo-9-hexyl-9H-carbazole, a key building block in the synthesis of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thermal integrity of this molecule is a critical parameter that dictates its processability during device fabrication, as well as the long-term operational stability and lifetime of the resulting devices. While specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is limited, this guide provides a comprehensive framework for its thermal analysis.

We will delve into the foundational principles of thermal analysis as applied to carbazole derivatives, present detailed, field-proven experimental protocols for TGA and DSC, and offer an expert analysis of the expected thermal behavior and degradation pathways based on the known chemistry of the carbazole core, N-alkyl chains, and carbon-bromine bonds. This document is intended to be a practical and authoritative resource for researchers, enabling them to rigorously assess the thermal properties of this and similar carbazole-based materials.

The Significance of Thermal Stability in Carbazole-Based Materials

Carbazole derivatives are widely employed in organic electronics due to their excellent hole-transporting properties, high photoluminescence quantum yields, and the ability to tune their electronic characteristics through substitution.[1] The 2,7-dibromo substitution pattern, in particular, provides reactive sites for further molecular elaboration through cross-coupling reactions, while the N-hexyl group enhances solubility in organic solvents, facilitating solution-based processing.[2]

The thermal stability of these materials is paramount for several reasons:

-

Sublimation and Deposition: In vacuum thermal evaporation processes for OLED fabrication, the material must be stable at the temperatures required for its sublimation and deposition. Premature decomposition can lead to impurities in the deposited thin films, degrading device performance.

-

Annealing and Processing: Post-deposition annealing is often employed to optimize the morphology and charge-transport properties of organic thin films. The material must withstand these temperatures without degradation.

-

Operational Lifetime: During operation, electronic devices generate heat. Materials with poor thermal stability can degrade over time, leading to a decline in device performance and a shortened lifespan.

Experimental Determination of Thermal Stability

The primary techniques for assessing the thermal stability of organic small molecules are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections provide detailed, self-validating protocols for the analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to identify the loss of volatile components.

2.1.1 Causality Behind Experimental Choices

-

Atmosphere: An inert atmosphere (typically nitrogen or argon) is crucial to prevent oxidative degradation, which can occur at lower temperatures than thermal decomposition and would not be representative of the conditions in many device fabrication processes (e.g., vacuum deposition).

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower rates can provide better resolution of closely spaced thermal events, while faster rates can shift decomposition to higher temperatures.

-

Sample Preparation: A small sample size (3-5 mg) ensures uniform heating and minimizes temperature gradients within the sample. The sample should be a fine powder to maximize surface area and ensure consistent results.

2.1.2 Step-by-Step TGA Protocol

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for temperature and mass.

-

Start the nitrogen gas flow at a rate of 20-50 mL/min to purge the furnace and balance.

-

-

Sample Preparation:

-

Tare an empty TGA pan (platinum or alumina).

-

Accurately weigh 3-5 mg of this compound into the pan. Distribute the sample evenly across the bottom of the pan.

-

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Equilibrate the sample at a starting temperature of 30 °C for 5-10 minutes to ensure thermal stability before the heating ramp.

-

-

TGA Measurement:

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg).

2.2.1 Causality Behind Experimental Choices

-

Hermetically Sealed Pans: Aluminum pans are used to contain the sample. Hermetic sealing is important to prevent mass loss due to sublimation at elevated temperatures, which would affect the heat flow measurement.

-

Heat-Cool-Heat Cycle: This cycle is critical for obtaining reliable data. The first heating scan reveals the thermal history of the sample from its synthesis and purification. The cooling scan allows the material to recrystallize in a controlled manner. The second heating scan provides the intrinsic thermal properties of the material, free from its previous thermal history.

-

Inert Atmosphere: As with TGA, a nitrogen atmosphere prevents oxidative reactions.

2.2.2 Step-by-Step DSC Protocol

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

-

Start the nitrogen gas flow at a rate of 20-50 mL/min.

-

-

Sample Preparation:

-

Tare an empty aluminum DSC pan and lid.

-

Accurately weigh 2-4 mg of this compound into the pan.

-

Hermetically seal the pan.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Experimental Setup:

-

Place the sample and reference pans in the DSC cell.

-

Equilibrate the system at a starting temperature of 25 °C.

-

-

DSC Measurement (Heat-Cool-Heat Cycle):

-

First Heat: Heat the sample from 25 °C to a temperature approximately 20-30 °C above its expected melting point at a rate of 10 °C/min.

-